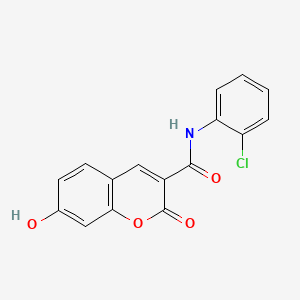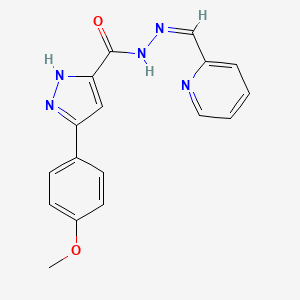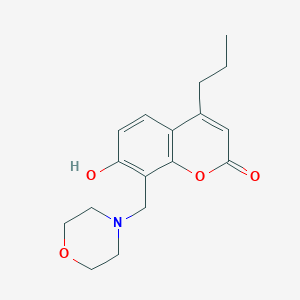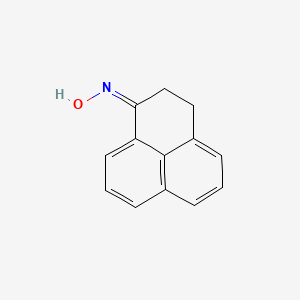![molecular formula C19H14N4O3 B5911802 2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide, commonly known as NPBH, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a hydrazide derivative of 3-formylpyridine and belongs to the class of nitroaromatic compounds. NPBH has been the subject of several research studies due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of NPBH is not well understood, but it is believed to interact with cellular components, such as enzymes and proteins, to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes, such as urease and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that NPBH exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, NPBH has been reported to exhibit antiviral activity against herpes simplex virus and vesicular stomatitis virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPBH in lab experiments is its diverse biological activities, which make it a useful compound for investigating various physiological processes. However, one limitation of using NPBH is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on NPBH. One potential area of research is the development of novel derivatives of NPBH with improved biological activities. Another area of research is the investigation of the molecular mechanism of action of NPBH. Additionally, the use of NPBH as a fluorescent probe for the detection of metal ions can be further explored. Overall, NPBH has the potential to be a valuable compound for the development of novel drugs and diagnostic tools.
Métodos De Síntesis
The synthesis of NPBH involves the reaction of 3-formylpyridine with phenylhydrazine and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of NPBH. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
NPBH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-nitro-N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-10-4-5-11-17(16)23(25)26)22-21-18(14-7-2-1-3-8-14)15-9-6-12-20-13-15/h1-13H,(H,22,24)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUWBBVYBHVBM-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)


acetate](/img/structure/B5911809.png)

![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)